molecular formula C14H19N3OS2 B7537744 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide

Cat. No. B7537744
M. Wt: 309.5 g/mol
InChI Key: AICWQFPNIUEHHF-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide, also known as BPTMC, is a synthetic organic compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in various scientific research fields, particularly in the development of new drugs and materials.

Mechanism of Action

The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide is not yet fully understood. However, studies have shown that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have antibacterial activity against a number of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide is its versatility. It can be easily synthesized and modified to produce a wide range of derivatives with different properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of interest is in the development of new materials with unique properties, such as conductive polymers and liquid crystals. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide involves the reaction of 2-amino-5-butyl-1,3,4-thiadiazole with 4-ethyl-5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs. Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to inhibit the growth of certain viruses, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-4-6-7-12-16-17-14(20-12)15-13(18)11-8-10(5-2)9(3)19-11/h8H,4-7H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICWQFPNIUEHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(S2)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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